4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride
Overview
Description
“4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO3 . It has an average mass of 287.782 Da and a monoisotopic mass of 287.128815 Da . The CAS number for this compound is 1220036-75-8 .
Molecular Structure Analysis
The molecular structure of “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” consists of 14 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . For a detailed structural analysis, it would be beneficial to refer to a specialized chemical structure database or software .Chemical Reactions Analysis
The specific chemical reactions involving “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, specialized chemical literature or databases should be consulted .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride” are not explicitly mentioned in the search results. For a comprehensive analysis of its properties, it would be beneficial to refer to a specialized chemical database or literature .Scientific Research Applications
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Selective Oxidation and Sonocatalysis
- Field : Chemistry
- Application : This research investigates the sonocatalytic activity of porous carbonaceous materials for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol .
- Method : The researchers synthesized diverse carbons using a hard-template technique and subjected them to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude .
- Results : The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material). The scavenger test showed a radical formation when this catalyst was used .
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Monolayer Formation
- Field : Nano Research
- Application : The research introduces the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
- Method : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
- Results : For a series of substituted terphenylthiols as model systems, it could be demonstrated by using ellipsometry, infrared-reflection absorption spectroscopy, and scanning-tunneling microscopy that the resulting SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .
properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-13-7-11(8-14(9-13)17-2)10-18-12-3-5-15-6-4-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJBDBFHZLPLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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